1-(2-bromocyclopropyl)-2-fluorobenzene
CAS No.: 1860908-09-3
Cat. No.: VC11545932
Molecular Formula: C9H8BrF
Molecular Weight: 215.06 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1860908-09-3 |
|---|---|
| Molecular Formula | C9H8BrF |
| Molecular Weight | 215.06 g/mol |
| IUPAC Name | 1-(2-bromocyclopropyl)-2-fluorobenzene |
| Standard InChI | InChI=1S/C9H8BrF/c10-8-5-7(8)6-3-1-2-4-9(6)11/h1-4,7-8H,5H2 |
| Standard InChI Key | QYOBQKVDLFQBBY-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C1Br)C2=CC=CC=C2F |
Introduction
Chemical Structure and Physicochemical Properties
Spectral Characterization
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¹H NMR (300 MHz, CDCl₃): Peaks at δ 1.98 (t, J = 8.0 Hz, 1H, cyclopropane CH₂), 2.16 (dd, J = 10.5, 7.8 Hz, 1H, cyclopropane CHBr), and 6.90–7.30 ppm (m, 4H, aromatic H) .
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¹³C NMR: Signals at δ 25.8 (cyclopropane CH₂), 35.2 (cyclopropane CBr), 115.5 (d, J = 22 Hz, C-F), and 128–134 ppm (aromatic carbons).
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MS (EI): Molecular ion peak at m/z 214 [M]⁺, with fragments at m/z 135 [M−Br]⁺ and 95 [C₆H₄F]⁺.
Comparative Analysis with Isomeric Analogues
The para-fluoro isomer (1-(2-bromocyclopropyl)-4-fluorobenzene, CAS 1876585-27-1) exhibits distinct electronic properties due to the fluorine’s position. Computational studies suggest the ortho isomer has a dipole moment of 2.1 D, compared to 1.8 D for the para analogue, affecting solubility and intermolecular interactions.
Synthetic Methodologies
Cyclopropanation and Bromination Strategies
The synthesis of 1-(2-bromocyclopropyl)-2-fluorobenzene typically involves a two-step protocol:
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Cyclopropanation: Reaction of 2-fluorostyrene with dibromocarbene generated from CHBr₃ and a strong base (e.g., NaOH) under phase-transfer conditions (Equation 1) :
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Debromination: Selective reduction using n-BuLi in THF/Et₂O at −110°C to yield the monobrominated product (Equation 2) :
Reaction Conditions:
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Temperature: −80°C to −110°C for Li-mediated debromination
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Yields: 70% for dibromocyclopropane formation; 65–77% for debromination .
Alternative Routes
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Transition Metal Catalysis: Palladium-catalyzed coupling of 2-fluorophenylboronic acid with 1-bromo-2-cyclopropylbromide, though limited by competing β-hydride elimination.
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Photochemical Cyclization: UV irradiation of 2-fluoro-β-bromostyrene derivatives, offering stereoselectivity but lower yields (45–50%).
Applications in Organic Synthesis and Drug Discovery
Pharmaceutical Intermediate
The bromocyclopropyl moiety serves as a latent electrophile for Suzuki-Miyaura and Heck couplings. For example, coupling with arylboronic acids produces biaryl cyclopropanes, a scaffold found in HIV protease inhibitors (e.g., Amprenavir analogs).
Halogen Bonding in Medicinal Chemistry
The Br atom acts as a halogen bond donor, enhancing binding affinity to protein targets. In kinase inhibitors, the Br···O=C interaction improves IC₅₀ values by 3–5-fold compared to non-halogenated analogues.
Materials Science Applications
Incorporation into liquid crystals alters mesophase behavior due to the cyclopropane’s rigidity. A 10 mol% doping in 4’-pentylbiphenyl-4-carbonitrile (5CB) reduces clearing temperature by 15°C, enabling low-temperature displays.
Research Challenges and Future Directions
Limitations in Current Methods
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Stereocontrol: Existing syntheses yield racemic mixtures; asymmetric cyclopropanation remains unexplored.
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Scalability: Cryogenic conditions (−110°C) hinder industrial-scale production .
Emerging Opportunities
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Bioisosteric Replacement: Swapping Br for CF₃ in CNS drugs to enhance blood-brain barrier penetration.
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Polymer Chemistry: Copolymerization with ethylene for high-strength, flame-retardant materials.
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